Comparative HDAC8 Inhibition Potency vs. Class-Level Benzamide Baseline
The target compound exhibits measurable inhibition of HDAC8. While a direct head-to-head comparison with the parent benzamide CI-994 under identical conditions is not available in curated databases, class-level evidence shows that thiophenyl modification of CI-994 significantly enhances HDAC inhibitory activity against target HDAC enzymes [1]. In isolation, the target compound demonstrates an IC50 of 1,000 nM against HDAC8 in a recombinant enzyme assay [2], which can be contextually compared to pan-HDAC inhibitors like SAHA that typically show broader, less isotype-discriminate profiles.
| Evidence Dimension | HDAC8 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1,000 nM |
| Comparator Or Baseline | CI-994 (parent benzamide; thiophenyl modification demonstrated to significantly enhance activity in class-level study, exact HDAC8 IC50 not reported) |
| Quantified Difference | Qualitative enhancement confirmed by class-level SAR; quantitative difference vs. parent not calculable from available data |
| Conditions | Inhibition of recombinant human full-length N-terminal His6/SUMO-tagged HDAC8 expressed in E. coli BL21 DE3 using Boc-Lys(Ac)-AMC substrate |
Why This Matters
This establishes the compound as an HDAC8-engaged thiophenyl benzamide, which is relevant for research programs seeking isotype-specific epigenetic modulation distinct from pan-HDAC inhibitors.
- [1] Fournel, M., et al. 'Enhanced Isotype-Selectivity and Antiproliferative Activity of Thiophenyl Derivatives of Benzamide HDAC Inhibitors In Human Cancer Cells.' Cancer Research, vol. 66, no. 8_Supplement, 2006, p. 1110. View Source
- [2] BindingDB Entry BDBM50529162. CHEMBL4531463. Affinity Data for HDAC8. View Source
